
Hiv-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hiv-IN-10 is a compound that has garnered significant attention in the field of HIV research. It is primarily known for its role as an HIV-1 integrase inhibitor, which means it interferes with the integration of the viral genome into the host cell’s DNA. This makes it a crucial component in the fight against HIV, as it helps to prevent the replication and spread of the virus within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of quality control measures to monitor the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Hiv-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the conversion of functional groups.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hiv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of integrase inhibition. In biology, it helps researchers understand the integration process of HIV and develop new strategies to combat the virus. In medicine, this compound is a potential therapeutic agent for treating HIV infections. In industry, it can be used in the development of new drugs and diagnostic tools.
Wirkmechanismus
Hiv-IN-10 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme that is essential for the integration of the viral genome into the host cell’s DNA. By binding to the active site of the integrase enzyme, this compound prevents the enzyme from catalyzing the integration process. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to spread and infect new cells.
Vergleich Mit ähnlichen Verbindungen
Hiv-IN-10 is unique among HIV-1 integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include other integrase inhibitors like raltegravir, elvitegravir, and dolutegravir. While these compounds also inhibit the integrase enzyme, this compound has distinct structural features that may offer advantages in terms of potency, selectivity, and resistance profiles.
List of Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their effectiveness and suitability for different patient populations.
Eigenschaften
Molekularformel |
C25H17F3N4O3S |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
N-[4-(2,4-difluorophenoxy)-3-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C25H17F3N4O3S/c1-15-29-30-25-11-2-16(14-32(15)25)21-13-19(31-36(33,34)20-7-3-17(26)4-8-20)6-10-23(21)35-24-9-5-18(27)12-22(24)28/h2-14,31H,1H3 |
InChI-Schlüssel |
FETZTCIBTDELSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=C(C=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F)OC5=C(C=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



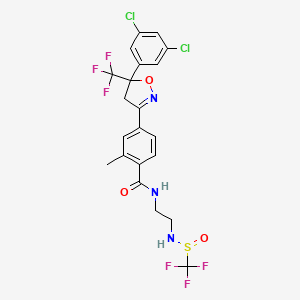
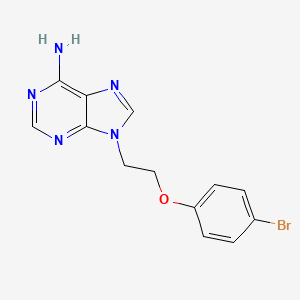
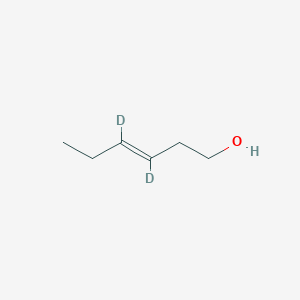
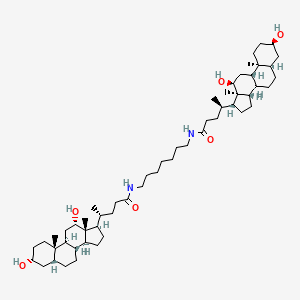
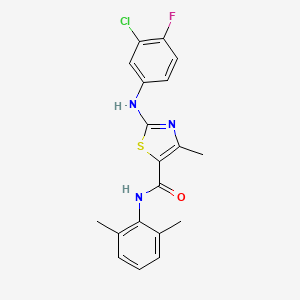
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
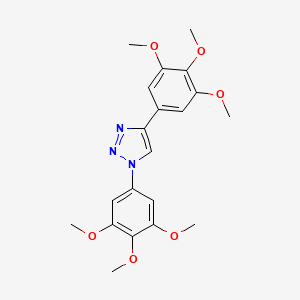

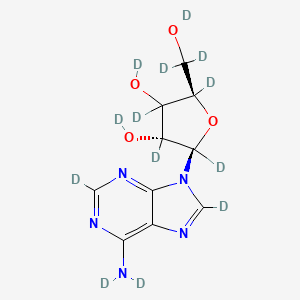

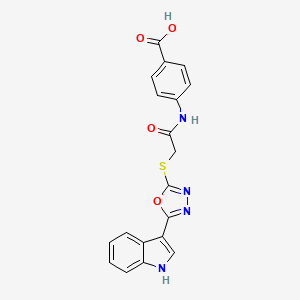

![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
